![molecular formula C12H5F6N3 B14321416 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- CAS No. 111888-15-4](/img/structure/B14321416.png)
5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- is a heterocyclic compound that belongs to the pyridazino[4,5-b]indole family. This compound is characterized by the presence of two trifluoromethyl groups at positions 1 and 4 of the pyridazino[4,5-b]indole core. The unique structure of this compound makes it a subject of interest in medicinal chemistry due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the [4+2] cycloaddition reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine with indole . This reaction typically requires the use of a suitable solvent and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic routes mentioned above. This includes scaling up the reaction, optimizing reaction conditions, and ensuring the purity of the final product. The use of palladium-mediated coupling reactions and other advanced techniques can also be employed to enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acyl chlorides) are used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various alkylated or acylated products .
Wissenschaftliche Forschungsanwendungen
5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth, survival, and metabolism . The compound’s ability to modulate these pathways makes it a potential candidate for targeted drug therapy .
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting various biological activities.
Carbazole: A compound with a similar scaffold, known for its anti-tumor and DNA-binding properties.
Uniqueness: 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups, which enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
111888-15-4 |
|---|---|
Molekularformel |
C12H5F6N3 |
Molekulargewicht |
305.18 g/mol |
IUPAC-Name |
1,4-bis(trifluoromethyl)-5H-pyridazino[4,5-b]indole |
InChI |
InChI=1S/C12H5F6N3/c13-11(14,15)9-7-5-3-1-2-4-6(5)19-8(7)10(21-20-9)12(16,17)18/h1-4,19H |
InChI-Schlüssel |
FZMJWCBPPOSMDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NN=C3C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
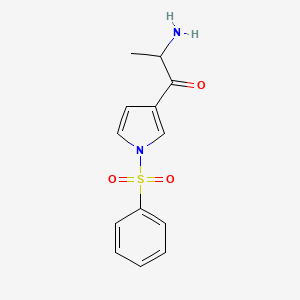
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)
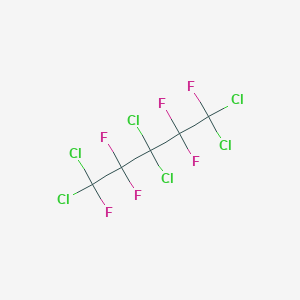
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
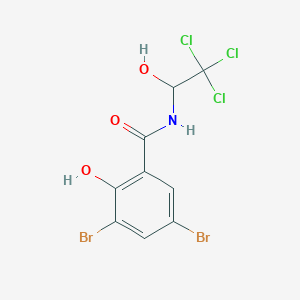
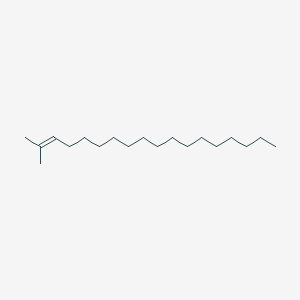
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
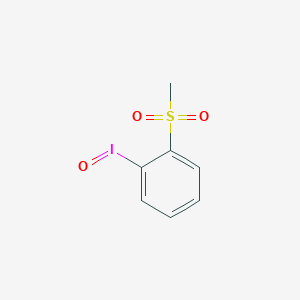
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
